Product packaging for Hexyl(methyl)propanedioic acid(Cat. No.:CAS No. 4360-86-5)

Hexyl(methyl)propanedioic acid

Cat. No.: B14166640
CAS No.: 4360-86-5
M. Wt: 202.25 g/mol
InChI Key: AYICGNRTLKPWKZ-UHFFFAOYSA-N
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Description

Contextual Significance of Malonic Acid Derivatives in Modern Organic Synthesis

Propanedioic acid, more commonly known as malonic acid, and its derivatives are cornerstone reagents in the field of organic synthesis. britannica.comatamankimya.com Their importance stems primarily from the reactivity of the central methylene (B1212753) (-CH2-) group, which is positioned between two electron-withdrawing carboxyl groups. britannica.comatamanchemicals.com This unique structural feature renders the methylene protons acidic, allowing for easy deprotonation by a base to form a stable carbanion. britannica.comwikipedia.org

This resulting nucleophilic carbanion, typically generated from a malonic ester like diethyl malonate, is a versatile building block for forming new carbon-carbon bonds. uobabylon.edu.iq The malonic ester synthesis is a classic and powerful method for preparing a wide variety of mono- and di-substituted acetic acids. wikipedia.orguobabylon.edu.iq The process involves the alkylation of the malonic ester carbanion with an alkyl halide, followed by hydrolysis of the ester groups and subsequent decarboxylation upon heating. wikipedia.org

The utility of these derivatives extends far beyond simple alkylation. They are pivotal in the synthesis of numerous valuable compounds, including:

Pharmaceuticals: Malonic esters are key intermediates in the production of barbiturates, sedatives, and anticonvulsants. britannica.comwikipedia.org They are also used to synthesize vitamins B1 and B6. atamankimya.com

Polymers and Materials: Malonic acid and its esters serve as precursors for specialty polyesters and alkyd resins, which are used in coatings to protect against UV radiation and corrosion. atamankimya.comwikipedia.org They can also act as cross-linking agents. atamankimya.com

Specialty Chemicals: The fragrance and flavor industries utilize malonic acid derivatives in the production of compounds like cinnamic acid and gamma-nonalactone. wikipedia.org

The high reactivity and functional group tolerance of malonates make them indispensable for constructing complex molecular architectures and heterocycles. researchgate.net

Scope of Hexyl(methyl)propanedioic Acid Research within Dicarboxylic Acid Chemistry

This compound is an asymmetrically substituted dicarboxylic acid. Research into such chiral dicarboxylic acids has gained traction, particularly for their application in asymmetric catalysis. organic-chemistry.orgresearchgate.net Chiral dicarboxylic acids can act as Brønsted acid catalysts, facilitating highly enantioselective reactions, which are crucial in modern pharmaceutical synthesis. acs.orgnih.gov

The specific research on this compound itself is limited in publicly available literature. However, its structure places it within the family of substituted malonic acids, whose synthesis would typically follow the principles of malonic ester synthesis. uobabylon.edu.iq A plausible synthetic route would involve the sequential alkylation of a malonic ester, first with a methyl halide and then with a hexyl halide (or vice versa), followed by hydrolysis and decarboxylation.

The study of asymmetrically substituted dicarboxylic acids often involves exploring their potential as chiral ligands or catalysts. organic-chemistry.org For instance, research has demonstrated that binaphthyl-based dicarboxylic acids can be highly effective catalysts in asymmetric Mannich reactions, a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgnih.gov While direct research on this compound's catalytic activity is not prominent, its structure as a chiral dicarboxylic acid suggests potential for similar applications, warranting further investigation into its synthesis and stereochemical properties.

Compound Data

Below are tables detailing the known properties and identifiers for this compound and its related ester form.

Table 1: Compound Properties

Property Value
Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol

| Common Name | Hexyl(methyl)malonic acid |

Table 2: Compound Identifiers (for Diethyl Hexyl(methyl)propanedioate)

Identifier Type Identifier
IUPAC Name Diethyl 2-hexyl-2-methylpropanedioate

| CAS Number | Not explicitly assigned for the acid, but related esters have identifiers. |

Table 3: Mentioned Chemical Compounds

Compound Name IUPAC Name Molecular Formula
This compound 2-Hexyl-2-methylpropanedioic acid C10H18O4
Propanedioic acid Propanedioic acid C3H4O4
Malonic acid Propanedioic acid C3H4O4
Diethyl malonate Diethyl propanedioate C7H12O4
Acetic acid Ethanoic acid C2H4O2
Cinnamic acid (E)-3-Phenylprop-2-enoic acid C9H8O2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O4 B14166640 Hexyl(methyl)propanedioic acid CAS No. 4360-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4360-86-5

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

2-hexyl-2-methylpropanedioic acid

InChI

InChI=1S/C10H18O4/c1-3-4-5-6-7-10(2,8(11)12)9(13)14/h3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

AYICGNRTLKPWKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C(=O)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Hexyl Methyl Propanedioic Acid and Its Esters

Alkylation Strategies for Propanedioate Esters

The alkylation of propanedioate esters, commonly referred to as malonic esters, is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.org The reactivity of the methylene (B1212753) group flanked by two ester functionalities allows for the sequential introduction of alkyl substituents, a key process in the synthesis of compounds like hexyl(methyl)propanedioic acid. atamanchemicals.com

The malonic ester synthesis is a versatile and well-established method for the preparation of substituted carboxylic acids. nus.edu.sgwikipedia.org This synthetic route is particularly effective for creating α-substituted acetic acids. nus.edu.sg The core of this methodology lies in the high acidity of the α-hydrogens of diethyl malonate (with a pKa of approximately 13), which are positioned between two carbonyl groups. askthenerd.comucalgary.ca This acidity facilitates their removal by a moderately strong base, such as sodium ethoxide, to generate a stabilized enolate ion. libretexts.org

A general representation of the malonic ester synthesis for a dialkylated product is as follows:

First Alkylation:

Deprotonation of diethyl malonate with a base (e.g., sodium ethoxide).

Reaction of the resulting enolate with a primary or secondary alkyl halide (R¹-X).

Second Alkylation:

Deprotonation of the mono-alkylated diethyl malonate.

Reaction of the new enolate with a second alkyl halide (R²-X).

Hydrolysis and Decarboxylation:

Hydrolysis of the dialkylated diethyl malonate to the corresponding dicarboxylic acid.

Heating the dicarboxylic acid to induce decarboxylation, yielding the final product.

Table 1: Key Steps in Malonic Ester Synthesis for Dialkylated Products

StepReagentsIntermediate/ProductPurpose
1. First DeprotonationDiethyl malonate, Sodium ethoxideEnolate ionFormation of a nucleophile. libretexts.org
2. First AlkylationEnolate ion, First alkyl halide (R¹-X)Mono-alkylated malonic esterIntroduction of the first alkyl group. libretexts.org
3. Second DeprotonationMono-alkylated malonic ester, Sodium ethoxideSecond enolate ionPreparation for the second alkylation. libretexts.org
4. Second AlkylationSecond enolate ion, Second alkyl halide (R²-X)Dialkylated malonic esterIntroduction of the second alkyl group. organicchemistrytutor.com
5. HydrolysisDialkylated malonic ester, Acid or BaseDialkylated malonic acidConversion of esters to carboxylic acids. ucalgary.ca
6. DecarboxylationDialkylated malonic acid, HeatDialkylated carboxylic acidRemoval of one carboxyl group to yield the final product. wikipedia.org

Sequential Alkylation Approaches for Differential Alkyl Group Introduction

For the synthesis of asymmetrically substituted propanedioic acids like this compound, a sequential alkylation strategy is essential. organicchemistrytutor.com This approach involves the stepwise introduction of different alkyl groups onto the malonic ester. askthenerd.com The process begins with the formation of the enolate from a malonic ester, such as diethyl malonate, followed by reaction with the first alkyl halide (e.g., a hexyl halide). organicchemistrytutor.com After the first alkyl group is introduced, the resulting mono-alkylated malonic ester is isolated and purified. nih.gov

This purified intermediate is then subjected to a second round of deprotonation with a base to form a new enolate. organicchemistrytutor.com This second enolate is subsequently reacted with a different alkyl halide (e.g., a methyl halide) to introduce the second, distinct alkyl group. askthenerd.com This stepwise procedure allows for precise control over the structure of the final product. The resulting asymmetrically dialkylated malonic ester can then be hydrolyzed and decarboxylated to yield the target carboxylic acid. organicchemistrytutor.com The success of this method hinges on the careful selection of reaction conditions to avoid mixtures of products. wikipedia.org

Table 2: Sequential Alkylation for Asymmetrically Substituted Malonic Esters

StepDescriptionReactantsProduct
1First AlkylationDiethyl malonate, Base, First Alkyl Halide (R¹-X)Mono-alkylated malonic ester
2Second AlkylationMono-alkylated malonic ester, Base, Second Alkyl Halide (R²-X)Asymmetrically dialkylated malonic ester

Base-Induced Alkylation Reactions of Active Methylene Compounds

The underlying principle of the alkylation of malonic esters is the reactivity of the active methylene group. youtube.com The hydrogens on the carbon atom situated between two electron-withdrawing groups, in this case, the two ester carbonyls, are significantly acidic. shivajicollege.ac.in This increased acidity is due to the inductive effect of the electronegative oxygen atoms in the carbonyl groups, which weakens the C-H bonds, and the resonance stabilization of the resulting carbanion (enolate). shivajicollege.ac.in

The choice of base is crucial for the success of the deprotonation step. A base that is strong enough to quantitatively remove a proton from the active methylene group is required. wikipedia.org Sodium ethoxide in ethanol (B145695) is a commonly used base for the alkylation of diethyl malonate. libretexts.org The use of an alkoxide base corresponding to the alcohol portion of the ester is important to prevent transesterification, which would lead to a mixture of ester products. wikipedia.org Once the enolate is formed, it acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond. wikipedia.orgyoutube.com The reactivity of the alkyl halide follows the typical SN2 trend, with methyl and primary halides being the most effective electrophiles.

One-Pot Synthetic Procedures for Substituted Malonic Acid Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates. nus.edu.sg For the synthesis of substituted malonic acid derivatives, one-pot procedures have been developed that streamline the alkylation and subsequent transformations. researchgate.net

For instance, a one-pot approach can be employed for the synthesis of dialkylated malonic esters where both alkylation steps are carried out sequentially in the same flask. organic-chemistry.org This involves the initial deprotonation and alkylation, followed by the addition of more base and the second alkyl halide. While this approach is more time-efficient, it can sometimes lead to a less pure product compared to a stepwise procedure with isolation of the mono-alkylated intermediate. wikipedia.org

Metal-Catalyzed Carbonylation Routes to Propanedioic Acid Derivatives

Metal-catalyzed carbonylation reactions represent an alternative and powerful strategy for the synthesis of carboxylic acid derivatives. These methods often involve the incorporation of a carbonyl group (CO) into an organic molecule, facilitated by a transition metal catalyst.

A notable advancement in the synthesis of propanedioic acid derivatives is the copper-catalyzed direct carbonylation of carbenes. researchgate.netfigshare.com Carbenes are highly reactive intermediates that can be utilized as precursors in various chemical transformations. figshare.comnih.gov In this methodology, a copper catalyst facilitates the reaction of a carbene with carbon monoxide to generate a malonate derivative. researchgate.net This approach is advantageous due to the use of an inexpensive and abundant metal catalyst and often proceeds under mild reaction conditions with good yields. researchgate.netfigshare.com The proposed mechanism involves the coordination of carbon monoxide to the active copper catalyst, which then reacts with the carbene intermediate. researchgate.net This method demonstrates excellent functional group tolerance and chemoselectivity, making it a valuable tool for the synthesis of a wide range of substituted malonates. researchgate.net

Palladium-Mediated Carbonylation Reactions

Palladium-catalyzed carbonylation represents a powerful and versatile strategy for the synthesis of carbonyl-containing compounds, valued for its high atom economy. rsc.orgsciopen.com This methodology is a cornerstone in industrial processes for producing pharmaceuticals, agrochemicals, and other important intermediates. thieme-connect.de The fundamental reaction involves the coupling of an organic halide or pseudohalide with a nucleophile in the presence of carbon monoxide, catalyzed by a palladium complex. semanticscholar.org

While the carbonylation of aryl and vinyl halides is well-established, the carbonylation of alkyl halides presents greater challenges due to the lower stability of the palladium intermediates involved. rsc.orgsciopen.com For a target like this compound, a potential pathway could involve the carbonylative coupling of a precursor such as an ester of 2-bromo-2-methyloctanoic acid.

The generally accepted catalytic cycle for such reactions proceeds through several key steps:

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the alkyl halide (R-X), forming a Pd(II)-alkyl intermediate (R-Pd-X).

CO Insertion : Carbon monoxide coordinates with the palladium center and subsequently inserts into the Pd-C bond, yielding an acyl-palladium complex (RCO-Pd-X).

Nucleophilic Attack/Reductive Elimination : The acyl-palladium intermediate reacts with a nucleophile (e.g., an alcohol, R'OH) to form the final ester product and regenerates the Pd(0) catalyst, completing the cycle.

Recent advancements have focused on the carbonylation of activated alkyl halides, which often proceed via radical intermediates. rsc.orgsciopen.com These transformations can be coupled with various nucleophiles, including alcohols, amines, and organoboron reagents, to effectively prepare a diverse range of aliphatic carboxylic acid derivatives under relatively high pressures of carbon monoxide. rsc.orgsciopen.com Although direct dicarbonylation to form a malonate from a single precursor is not a standard transformation, palladium-catalyzed carbonylation remains a crucial tool for creating the carboxylic acid moieties that are precursors to or part of the final malonic acid derivative structure.

Stereoselective Synthesis of Chiral this compound Analogues

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as two distinct enantiomers. The synthesis of enantiomerically pure forms is critical in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. Stereoselective synthesis methodologies aim to produce a single desired enantiomer in high purity.

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. rsc.org For generating chiral malonic acid derivatives, enzymatic hydrolysis of a prochiral or racemic diester is a common approach. Hydrolases, particularly esterases like Pig Liver Esterase (PLE), are often employed for this purpose.

However, the substrate scope and enantioselectivity of these enzymes can be limited. Research into the enzymatic hydrolysis of 2-benzyl-2-methyl-malonic acid diethyl ester, a structural analogue of a this compound ester, using PLE demonstrated this challenge. The reaction yielded the corresponding monoacid with a maximum enantiomeric excess (ee) of only 17%. usm.edu It is proposed that the benzyl (B1604629) side chain, being relatively small and hydrophobic, can fit into multiple pockets of the enzyme's active site, leading to poor stereochemical discrimination and a nearly racemic product. usm.edu

This highlights a significant challenge in biocatalytic approaches: the need to identify or engineer enzymes with active sites tailored to the specific substrate to achieve high enantioselectivity. Modern techniques in protein engineering and enzyme discovery are pivotal in overcoming these limitations to develop robust biocatalysts for producing enantiomerically enriched malonic acids. bohrium.com

Asymmetric synthesis using chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. The auxiliary's inherent chirality directs subsequent reactions to occur stereoselectively, after which it is cleaved to yield the chiral product and is often recovered for reuse. wikipedia.org

For the synthesis of chiral substituted malonic acids, common auxiliaries include chiral alcohols (like menthol (B31143) derivatives) or amino-alcohol-derived structures (like oxazolidinones). usm.edutcichemicals.com The general process involves:

Attachment of the chiral auxiliary to a malonic acid derivative to form a chiral substrate.

Diastereoselective alkylation of the alpha-carbon. The steric hindrance and electronic properties of the auxiliary block one face of the molecule, forcing the incoming alkyl group (e.g., a hexyl or methyl group) to attack from the opposite face.

Removal of the auxiliary to release the enantiomerically enriched substituted malonic acid.

Studies have explored various auxiliaries for the asymmetric synthesis of substituted malonic esters. While attempts using menthol and oxazolidinones for benzyl-substituted malonates have been investigated, other auxiliaries have shown high diastereoselectivity in related systems. usm.edu For example, 1,4-induction using chiral cyclic amide auxiliaries has achieved high diastereoselectivity in radical coupling reactions. scielo.br

Chiral Auxiliary TypeApplication ExampleTypical Diastereomeric Excess (d.e.)Reference
Oxazolidinones (Evans Auxiliaries) Asymmetric aldol (B89426) and alkylation reactionsOften >95% tcichemicals.com
Camphorsultam Michael additions, Claisen rearrangementsHigh d.e. reported wikipedia.org
(R/S)-1-Phenylethylamine Asymmetric reductive amination, radical couplingHigh yield scielo.br
(R)-BINOL Alkylation of chiral glycine (B1666218) derivatives69% to 86% wikipedia.org

Alternative or Emerging Synthetic Pathways for Malonic Acid Derivatives

Driven by the need for environmental sustainability and reduced reliance on fossil fuels, research has increasingly focused on alternative pathways for producing commodity and specialty chemicals from renewable resources.

Traditionally, malonic acid is produced via petrochemical routes that are often costly and environmentally hazardous, for instance, using chloroacetic acid and sodium cyanide. lbl.govnih.gov A sustainable alternative is the production of malonic acid from renewable feedstocks through microbial fermentation. nih.gov This bio-based approach aligns with green chemistry principles by reducing greenhouse gas emissions and dependency on non-renewable resources. transparencymarketresearch.com

Malonic acid has been identified by the U.S. Department of Energy as one of the top value-added chemicals that can be produced from biomass-derived sugars. lbl.govmdpi.com Companies like Lygos, Inc. have successfully developed and scaled fermentation processes to produce malonic acid from sugar at a lower cost and with less environmental impact than petrochemical methods. lbl.gov The process often utilizes genetically modified microorganisms, such as yeast (Pichia kudriavzevii) or fungi (Myceliophthora thermophila), to convert glucose or other biomass-derived sugars into malonic acid. nih.govmdpi.com

These bio-based methodologies produce the parent malonic acid or its simple esters (e.g., dimethyl malonate). specialchem.com To synthesize a specifically substituted derivative like this compound, these bio-based platform chemicals can be used as starting materials in well-established chemical reactions, such as the malonic ester synthesis, which involves sequential alkylation of the alpha-carbon. wikipedia.orgjove.com

Key Features of Bio-based Malonic Acid Production

Feature Description Reference(s)
Feedstock Renewable resources like glucose, sugar beet molasses, and sugarcane bagasse. transparencymarketresearch.commdpi.com
Methodology Fermentation using metabolically engineered microorganisms (e.g., yeast, fungi). nih.govmdpi.com
Advantages Lower carbon footprint, reduced toxicity, sustainable supply chain. lbl.govmdpi.com

| End Product | Malonic acid or simple malonate esters, serving as platform chemicals. | specialchem.com |

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction pathways. nih.gov This approach can provide access to complex molecules that are difficult to produce using either method alone.

A chemo-enzymatic route to a chiral compound like this compound could involve several strategies:

Enzymatic Resolution of a Chemically Synthesized Racemate : A racemic mixture of this compound or its ester, produced through conventional chemical synthesis, could be resolved using a stereoselective enzyme. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of the diester, allowing for the separation of the unreacted ester enantiomer and the hydrolyzed mono-acid enantiomer.

Sequential Chemical and Enzymatic Steps : A synthesis could begin with a bio-based starting material, followed by chemical modification and a final enzymatic step to introduce chirality. For instance, bio-based diethyl malonate could be chemically mono-alkylated with a hexyl group. A subsequent enzymatic process could then be used for the stereoselective introduction of the methyl group or for the resolution of a racemic intermediate. soton.ac.uk

The synthesis of malonyl-CoA derivatives, which are crucial extender units in the biosynthesis of polyketides and fatty acids, has been achieved through efficient chemo-enzymatic routes. semanticscholar.org For example, methylmalonyl-CoA ligase (MatB) can be used for the direct enzymatic synthesis from free malonic acids, demonstrating the power of combining chemical precursors with enzymatic activation. semanticscholar.org This synergy between chemical synthesis and biocatalysis provides a powerful platform for developing novel and sustainable routes to complex malonic acid derivatives. rsc.org

Chemical Reactivity and Transformational Chemistry of Hexyl Methyl Propanedioic Acid

Decarboxylation Pathways and Mechanisms

The presence of two carboxyl groups on the same carbon atom makes substituted malonic acids like hexyl(methyl)propanedioic acid susceptible to decarboxylation—the loss of a carboxyl group as carbon dioxide (CO₂)—upon heating. masterorganicchemistry.com This reaction is a critical step in the malonic ester synthesis, which is often used to produce substituted carboxylic acids. jove.comucalgary.ca

Upon further heating, the resulting β-dicarboxylic acid readily undergoes decarboxylation. jove.com The process results in the formation of 2-methylheptanoic acid and carbon dioxide. While the decarboxylation itself is primarily thermal, the acidic conditions ensure the carboxylic acid is fully protonated and facilitate the final tautomerization of the enol intermediate to the stable carboxylic acid product. jove.com

The thermal decarboxylation of malonic acids and its derivatives proceeds through a concerted, intramolecular mechanism involving a cyclic six-membered transition state. jove.comstackexchange.com This mechanism is outlined below:

Formation of a Cyclic Intermediate : The carboxylic acid proton of one carboxyl group forms a hydrogen bond with the carbonyl oxygen of the second carboxyl group, creating a six-membered ring. masterorganicchemistry.comjove.com

Concerted Electron Movement : A simultaneous redistribution of electrons occurs within this cyclic state. The O-H bond breaks, and a new O-H bond forms with the carbonyl oxygen. Concurrently, the C-C bond between the two carboxyl carbons cleaves, releasing carbon dioxide. jove.com

Enol Intermediate Formation : This concerted step results in the formation of an enol intermediate and a molecule of CO₂. masterorganicchemistry.comjove.com

Tautomerization : The enol intermediate rapidly tautomerizes to the more stable final product, a substituted monocarboxylic acid. jove.com

For dialkylated malonic acids such as this compound, this reaction often requires higher temperatures (e.g., >150 °C) when compared to unsubstituted malonic acid. stackexchange.com The presence of two alkyl groups on the α-carbon can introduce steric hindrance that slightly raises the energy barrier for achieving the necessary planar cyclic transition state.

FeatureDescription
Reaction Type Unimolecular, thermal elimination
Key Intermediate Six-membered cyclic transition state
Products A monocarboxylic acid, carbon dioxide (CO₂)
Driving Force The thermodynamic stability of the released CO₂ molecule
Final Step Keto-enol tautomerization of the enol intermediate

Esterification and Transesterification Reactions of Carboxyl Groups

The two carboxyl groups of this compound can readily undergo esterification when reacted with alcohols, typically in the presence of an acid catalyst. This reaction allows for the conversion of the dicarboxylic acid into its corresponding mono- or di-esters.

The formation of di-esters is straightforwardly achieved through methods like the Fischer esterification. masterorganicchemistry.com In this reaction, the dicarboxylic acid is heated with a large excess of an alcohol (such as methanol (B129727) or ethanol), which also serves as the solvent, and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The equilibrium-driven reaction is pushed towards the product side by the high concentration of the alcohol, resulting in the formation of the corresponding dialkyl hexyl(methyl)propanedioate.

The formation of a mono-ester is more complex, as the reactivity of the two carboxyl groups is similar. Standard esterification methods often produce a mixture of the starting diacid, the desired mono-ester, and the di-ester, making purification difficult.

To overcome the challenge of producing mono-esters selectively, specialized strategies have been developed for dicarboxylic acids. These methods often rely on differentiating the two carboxyl groups by physical or chemical means.

Adsorption on a Solid Support : One effective method involves adsorbing the dicarboxylic acid onto an alumina (B75360) surface. oup.comacs.org It is proposed that one carboxyl group binds to the alumina, leaving the other free to react. researchgate.net Subsequent treatment with a reagent like diazomethane (B1218177) leads to the selective esterification of the unbound carboxyl group, yielding the mono-ester in high selectivity. oup.comresearchgate.net

Bifunctional Catalysts : The use of bifunctional catalysts, such as alumina with balanced acidic and basic sites, provides another route for selective mono-esterification. rsc.org In this environmentally friendly protocol, methanol can be used as the esterifying agent with alumina acting as a heterogeneous catalyst, affording the monomethyl ester with good selectivity. rsc.org

Ion-Exchange Resins : Strongly acidic ion-exchange resins can also catalyze the selective mono-esterification of dicarboxylic acids. researchgate.netrsc.org Studies have shown that the rate of esterification of the dicarboxylic acid is significantly higher than that of the resulting monocarboxylic acid, which explains the high selectivity observed. rsc.org

StrategyReagents/CatalystKey Principle
Solid Support Adsorption Alumina, DiazomethaneOne carboxyl group is physically blocked by adsorption, allowing the other to be esterified. oup.comresearchgate.net
Bifunctional Catalysis Alumina, MethanolA balanced acidic/basic catalyst surface selectively activates one carboxyl group. rsc.org
Ion-Exchange Resin Acidic Ion-Exchange Resin, Ester/Hydrocarbon MixtureThe rate of the first esterification is much faster than the second. rsc.org

Reactions Involving the Active Methylene (B1212753) Carbon (in Precursors)

This compound is synthesized from precursors containing an active methylene group, most commonly through the malonic ester synthesis. ucalgary.cawikipedia.org The term "active methylene" refers to a CH₂ group flanked by two strong electron-withdrawing groups, such as the two ester functionalities in diethyl malonate. shivajicollege.ac.in This structural arrangement significantly increases the acidity of the α-protons (pKa ≈ 13), making them susceptible to removal by a moderately strong base. ucalgary.ca

The synthesis of the dialkylated precursor to this compound involves two main steps:

Deprotonation and Enolate Formation : A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the active methylene carbon of diethyl malonate. libretexts.org This acid-base reaction forms a resonance-stabilized enolate ion, which is a potent carbon nucleophile. ucalgary.ca

Sequential Alkylation : The enolate ion is then treated with an alkyl halide in a nucleophilic substitution (Sₙ2) reaction to add the first alkyl group. wikipedia.orglibretexts.org To create the hexyl(methyl) derivative, this process is repeated: the mono-alkylated malonic ester is treated again with a base to remove the remaining acidic proton, followed by the addition of a second alkyl halide. For the synthesis of diethyl hexyl(methyl)malonate, the sequence could involve reacting the enolate of diethyl malonate first with methyl iodide and then reacting the resulting intermediate with hexyl bromide (or vice-versa). A major drawback of this stage is the potential for di-alkylation to occur even during the first step if conditions are not carefully controlled, which can lower the yield of the desired mono-alkylated intermediate. wikipedia.org

Once the dialkylated ester is formed, it is hydrolyzed and decarboxylated as described in section 3.1.1 to yield the final product, 2-methylheptanoic acid.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction for active methylene compounds like this compound. This reaction involves the nucleophilic addition of the carbanion, generated from the deprotonation of the alpha-carbon, to the carbonyl group of an aldehyde or ketone. This is followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine or its salt. wikipedia.orgyoutube.com

The general mechanism proceeds in three main steps:

Deprotonation: A weak base removes the acidic proton from the alpha-carbon of this compound, forming a resonance-stabilized enolate ion. alfa-chemistry.com

Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate. alfa-chemistry.com

Dehydration: The intermediate undergoes dehydration to form a carbon-carbon double bond, resulting in the final α,β-unsaturated dicarboxylic acid. alfa-chemistry.com

A significant variant of this reaction is the Doebner modification , which is particularly relevant when a reactant with a free carboxylic acid group, such as this compound, is used. wikipedia.orgorganic-chemistry.org In the Doebner modification, the reaction is conducted in pyridine, which acts as both the solvent and the catalyst. Under these conditions, the initial condensation product readily undergoes decarboxylation, leading to a substituted α,β-unsaturated monocarboxylic acid. wikipedia.orgorganic-chemistry.org

Reactant (Aldehyde/Ketone)Catalyst/SolventExpected ProductReaction Type
BenzaldehydePiperidine/Ethanol (B145695)2-(Hexyl(methyl)methylene)-3-phenylpropenoic acidStandard Knoevenagel
BenzaldehydePyridine (reflux)(E)-2-Methyl-3-phenylnon-2-enoic acidKnoevenagel-Doebner
CyclohexanonePiperidine/Ethanol(Cyclohexylidene)(hexyl)methyl)propanedioic acidStandard Knoevenagel
PropanalPyridine (reflux)(E)-2,4-Dimethyldec-2-enoic acidKnoevenagel-Doebner

Formation of Meldrum's Acid Derivatives and Analogues

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester of malonic acid, known for its high acidity and synthetic utility. nih.gov While Meldrum's acid itself is derived from unsubstituted malonic acid and acetone, analogous structures can be synthesized from substituted malonic acids like this compound. researchgate.net The synthesis involves the condensation of the dicarboxylic acid with an aldehyde or ketone, typically acetone, in the presence of an acid catalyst and a dehydrating agent like acetic anhydride. researchgate.net

The resulting hexyl(methyl)-substituted Meldrum's acid analogue would be a valuable intermediate. These derivatives can undergo various transformations, including alkylation and acylation at the C5 position, and can serve as precursors for ketenes upon pyrolysis. nih.gov Furthermore, substituted Meldrum's acids can act as nucleophiles in substitution reactions and subsequently as electrophiles for ring-opening and decarboxylation, providing a pathway to diverse chemical structures. nih.govacs.org

ReactantsConditionsProductSignificance
This compound + AcetoneAcetic Anhydride, H₂SO₄ (cat.)5-Hexyl-5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dioneCreates a cyclic, highly acidic analogue for further synthesis.
Meldrum's acid + 1-BromohexaneBase (e.g., K₂CO₃), DMF5-Hexyl-2,2-dimethyl-1,3-dioxane-4,6-dioneAlkylation of the parent Meldrum's acid.
5-Hexyl-Meldrum's acid + IodomethaneBase (e.g., K₂CO₃), DMF5-Hexyl-5-methyl-2,2-dimethyl-1,3-dioxane-4,6-dioneStepwise synthesis of the disubstituted analogue.

Halogenation at the Alpha-Carbon

The single hydrogen atom at the alpha-carbon of this compound is acidic and can be replaced by a halogen atom (Cl, Br, or I) through electrophilic substitution. This reaction can be performed under either acidic or basic conditions, with different mechanisms. libretexts.org

Under acidic conditions , the reaction proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks the electrophilic halogen, followed by deprotonation to yield the α-halo acid. libretexts.org For carboxylic acids specifically, the reaction often requires a catalyst like phosphorus tribromide (PBr₃) in what is known as the Hell-Volhard-Zelinski (HVZ) reaction. chemistrysteps.comjove.com The PBr₃ first converts the carboxylic acid to an acyl bromide, which enolizes more readily, and then halogenation occurs at the alpha-position. chemistrysteps.comjove.com

Under basic conditions , the reaction is promoted by a base which deprotonates the alpha-carbon to form a nucleophilic enolate ion. This enolate then attacks the halogen in an Sₙ2-like fashion to give the α-halogenated product. libretexts.org While base-promoted halogenation can lead to multiple substitutions in compounds with more than one α-hydrogen, this is not a concern for this compound, which has only one. libretexts.org

Halogenating AgentConditionsMechanism IntermediateProduct
Br₂PBr₃ (cat.), then H₂OAcyl bromide / Enol2-Bromo-2-(hexyl)methylpropanedioic acid
Cl₂PCl₃ (cat.), then H₂OAcyl chloride / Enol2-Chloro-2-(hexyl)methylpropanedioic acid
Br₂NaOH (aq)Enolate2-Bromo-2-(hexyl)methylpropanedioic acid

Amination and Other Nucleophilic Substitutions

The alpha-carbon of this compound and its esters can be converted into a potent nucleophile by deprotonation with a suitable base to form an enolate. masterorganicchemistry.com This enolate can then participate in a variety of nucleophilic substitution reactions.

Alkylation: The most common of these reactions is alkylation, which forms the basis of the malonic ester synthesis for producing substituted carboxylic acids. uobabylon.edu.iqwikipedia.org The enolate of a hexyl(methyl)malonate ester could react with another alkyl halide, although this would lead to a sterically hindered quaternary carbon.

Amination: Direct amination of the alpha-carbon is also possible through a process known as electrophilic amination. This involves the reaction of the pre-formed enolate with an electrophilic nitrogen source. semanticscholar.org Reagents such as dialkyl azodicarboxylates or O-substituted hydroxylamines can serve as the electrophilic aminating agent. acs.orgacs.orgchemistryviews.org For instance, reacting the enolate of a hexyl(methyl)malonic acid half oxyester with a dialkyl azodicarboxylate in the presence of a catalyst like DABCO can yield α-hydrazido esters, which are precursors to unnatural α-amino acids. chemistryviews.org Another approach is the Gabriel-malonic ester synthesis, where bromomalonic ester is reacted with potassium phthalimide, followed by alkylation, hydrolysis, and decarboxylation to produce α-amino acids. leah4sci.comlibretexts.orgyoutube.com

Reaction TypeElectrophileBase/CatalystExpected Product Class
AlkylationEthyl iodideSodium ethoxideQuaternary substituted malonic ester
Electrophilic AminationDiethyl azodicarboxylate (DEAD)DABCOα-Hydrazido ester derivative
Michael AdditionMethyl vinyl ketoneSodium ethoxide1,5-Dicarbonyl compound

Hydrolysis Reactions of Malonate Esters (Acid- and Base-Catalyzed)

For many synthetic applications, this compound is used in its ester form, such as diethyl hexyl(methyl)malonate, to enhance solubility in organic solvents and to prevent unwanted reactions of the free carboxylic acid groups. The final step in these synthetic sequences is often the hydrolysis of the ester groups to regenerate the dicarboxylic acid. masterorganicchemistry.com This can be achieved through either acid- or base-catalyzed pathways. chemistrysteps.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of excess water with a strong acid catalyst (e.g., H₂SO₄ or HCl). chemistrysteps.comyoutube.com The mechanism is the microscopic reverse of Fischer esterification. To drive the reaction to completion, a large excess of water is used. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. youtube.comucoz.com The reaction is effectively irreversible because the carboxylic acid formed in the final step is immediately deprotonated by the base to form a carboxylate salt. chemistrysteps.comucoz.com This salt is no longer susceptible to nucleophilic attack by the alcohol, thus preventing the reverse reaction. The dicarboxylic acid is then liberated in a final step by the addition of a strong acid. Saponification is often the preferred method due to its irreversibility and generally faster reaction rates. ucoz.com

ConditionReagentsKey FeaturesFinal Step to Isolate Acid
Acid-CatalyzedH₃O⁺ (e.g., aq. H₂SO₄), HeatReversible; requires excess water to drive to completion.Neutralization/Extraction
Base-Catalyzed (Saponification)1. NaOH (aq), Heat 2. H₃O⁺Irreversible due to formation of carboxylate salt. chemistrysteps.comAcidification of the carboxylate salt.

Functional Group Interconversions on the Alkyl Chains

Beyond the reactivity at the propanedioic acid core, the hexyl and methyl substituents can undergo chemical transformations, provided they bear or are converted into reactive functional groups. solubilityofthings.com The saturated alkyl chains of this compound itself are relatively inert. However, synthetic strategies could begin with functionalized precursors, or functional groups could be introduced onto the chains.

Free-Radical Halogenation: A primary method for functionalizing an inert alkyl chain is free-radical halogenation. youtube.com Using reagents like N-bromosuccinimide (NBS) with light or a radical initiator, a hydrogen atom on the hexyl chain can be substituted with a bromine atom. This reaction shows selectivity for substitution at secondary carbons over primary ones. The resulting alkyl halide is a versatile intermediate. pearson.com

Subsequent Transformations: Once a functional group like a halide is introduced, a wide range of interconversions becomes possible through nucleophilic substitution or elimination reactions. solubilityofthings.comfsu.edu

Nucleophilic Substitution: The alkyl halide can be converted to an alcohol (with NaOH), an ether (with an alkoxide), an amine (with ammonia), a nitrile (with NaCN), or an azide (B81097) (with NaN₃), among other groups.

Elimination: Treatment with a strong, non-nucleophilic base can induce elimination to form an alkene within the hexyl chain.

These transformations allow for the synthesis of complex molecules where the dicarboxylic acid moiety is appended to a functionally diverse side chain.

Initial Functionalization (Hypothetical)Reagent/ConditionsResulting Functional GroupReaction Class
Free-Radical Bromination of Hexyl ChainN-Bromosuccinimide (NBS), hvAlkyl BromideFree-Radical Substitution
From Alkyl BromideNaOH (aq)Alcohol (-OH)Nucleophilic Substitution (Sₙ2/Sₙ1)
From Alkyl BromideNaCNNitrile (-C≡N)Nucleophilic Substitution (Sₙ2)
From Alkyl BromidePotassium tert-butoxideAlkene (-C=C-)Elimination (E2)
From AlcoholPCC or CrO₃Aldehyde or Ketone (=O)Oxidation

Derivatives and Analogues of Hexyl Methyl Propanedioic Acid

Mono- and Diester Derivatives (e.g., Hexyl Methyl Ester, Diethyl Ester)

The carboxylic acid moieties of hexyl(methyl)propanedioic acid can be readily esterified to form mono- and diester derivatives. These esters are often synthesized through Fischer esterification, reacting the diacid with an alcohol in the presence of an acid catalyst. google.com For instance, reaction with methanol (B129727) or ethanol (B145695) would yield the corresponding monomethyl or monoethyl esters, or the dimethyl or diethyl diesters, respectively.

The malonic ester synthesis is a classic method for preparing mono- and dialkylacetic acids, starting from a diester of malonic acid, most commonly diethyl malonate. uobabylon.edu.iqyoutube.com This synthesis involves the alkylation of the alpha-carbon, followed by hydrolysis and decarboxylation. youtube.comchemistnotes.com By applying this methodology, derivatives like diethyl hexyl(methyl)malonate can be synthesized. nih.govchemicalbook.com The synthesis of monoesters can be achieved through selective monohydrolysis of symmetric diesters or by monoesterification of the corresponding malonic acid. nih.govjst.go.jp

The properties of these esters, such as boiling point and solubility, are influenced by the nature of the alkyl groups attached to the ester oxygen.

Table 1: Examples of Mono- and Diester Derivatives

Compound NameMolecular FormulaKey Features
This compound monomethyl esterC11H20O4One carboxylic acid group is esterified with a methyl group.
This compound diethyl esterC14H26O4Both carboxylic acid groups are esterified with ethyl groups.
Diethyl hexylmalonateC13H24O4A common intermediate in malonic ester synthesis. nih.gov

Structural Variations of Alkyl Substituents on the Propanedioic Acid Backbone

The versatility of the malonic ester synthesis allows for the introduction of a wide variety of alkyl groups onto the propanedioic acid backbone. uobabylon.edu.iqchemistnotes.com By choosing different alkyl halides for the alkylation step, a diverse library of substituted malonic acids and their corresponding esters can be created. uobabylon.edu.iqnih.gov For example, instead of a hexyl and a methyl group, other combinations of alkyl, alkenyl, or aryl groups can be introduced.

The nature of these alkyl substituents significantly influences the physical and chemical properties of the resulting compounds. For instance, increasing the bulkiness of the alkyl groups can affect the reactivity of the alpha-carbon and the stability of the molecule.

Table 2: Examples of Structural Variations

Compound NameAlkyl SubstituentsNoteworthy Aspects
Diethyl ethyl(hexyl)malonateEthyl, HexylAn example of a disubstituted malonic ester with two different alkyl groups. chemspider.com
Diethyl methylmalonateMethyl, MethylA simple disubstituted malonic ester. scbt.comsigmaaldrich.com
2-Benzyl-2-methylmalonic acidBenzyl (B1604629), MethylAn example with an arylmethyl substituent, which can be decarboxylated. nih.gov

Complex Heterocyclic and Carbocyclic Adducts Incorporating the Propanedioic Acid Moiety

The reactive alpha-carbon of this compound and its derivatives can participate in various carbon-carbon bond-forming reactions to construct complex cyclic structures. The Knoevenagel condensation, for instance, involves the reaction of an active hydrogen compound like a malonic ester with an aldehyde or ketone. wikipedia.orgthermofisher.com This reaction can be the initial step in the synthesis of more complex molecules, including heterocyclic and carbocyclic systems. nih.gov

Furthermore, intramolecular reactions of appropriately substituted malonic esters can lead to the formation of carbocyclic rings, a process known as the Perkin alicyclic synthesis. wikipedia.org Michael additions of malonate derivatives to α,β-unsaturated compounds provide another route to create more complex adducts. researchgate.net These reactions are fundamental in the synthesis of a wide range of organic compounds, including natural products and pharmaceuticals. sciencepublishinggroup.com

Advanced Analytical Methodologies for Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Hexyl(methyl)propanedioic acid from complex mixtures and preparing it for further spectroscopic analysis. The choice of technique depends on the compound's properties, such as volatility and polarity.

Due to its low volatility, this compound requires chemical derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). This process converts the polar carboxylic acid groups into more volatile ester groups. Common derivatization methods include esterification to form methyl or other alkyl esters. For instance, alkylmalonic acids are often converted to their dimethyl esters for GC-MS analysis. This conversion allows the compound to be vaporized and passed through the GC column for separation.

The derivatized analyte is then introduced into the mass spectrometer, which provides both molecular weight information and a characteristic fragmentation pattern, serving as a molecular fingerprint for identification. The analysis of similar alkylmalonic acids by GC-MS has been documented, providing a basis for the expected behavior of this compound derivatives. Tandem mass spectrometry (GC-MS/MS) can further enhance specificity, although challenges exist in the analysis of organic acids with this method due to fragmentation patterns.

Table 1: GC-MS Analysis Parameters for Substituted Malonic Acids

Parameter Description Typical Value/Condition
Derivatization Agent Reagent to increase volatility Methanolic HCl, Diazomethane (B1218177)
Column Type Stationary phase for separation Non-polar or semi-polar (e.g., DB-5ms)
Ionization Mode Method for ion generation Electron Ionization (EI)
Detection Mass analysis method Mass Spectrometry (MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for the direct analysis of acidic compounds like this compound without the need for derivatization. Reversed-phase (RP) HPLC is a common and effective method.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid groups, ensuring better peak shape and retention. This method allows for the separation of dicarboxylic acids based on their hydrophobicity; longer alkyl chains result in longer retention times. HPLC methods have been developed for a range of aliphatic and aromatic dicarboxylic acids, demonstrating the technique's versatility.

Table 2: Typical HPLC Conditions for Dicarboxylic Acid Analysis

Parameter Description Typical Value/Condition
Column Stationary phase Reversed-Phase C18
Mobile Phase Eluent for separation Acetonitrile/Water gradient
Modifier Additive to control ionization Formic Acid or Phosphoric Acid
Detection Method for analyte detection UV, Mass Spectrometry (LC-MS)

Ion chromatography offers an alternative to reversed-phase HPLC for separating organic acids. Ion-exclusion chromatography (IEC) is particularly effective for carboxylic acids. In IEC, a strong cation exchange resin is used as the stationary phase. The separation mechanism is based on the Donnan exclusion principle, where anionic analytes (like the deprotonated carboxylate form of the acid) are repelled from the negatively charged stationary phase and elute early, while neutral, protonated acids can penetrate the resin pores and are retained longer.

The eluent is typically a dilute mineral acid, such as sulfuric acid, which ensures the dicarboxylic acids are in their neutral form to interact with the resin. The addition of organic

Spectroscopic Characterization Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule, such as this compound. The FTIR spectrum provides a molecular fingerprint by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule.

For a dicarboxylic acid like this compound, the most characteristic feature in an IR spectrum is the carboxyl group (–COOH). This group gives rise to several distinct absorption bands. A very broad and strong absorption is typically observed for the O–H stretching vibration, usually in the range of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.comtutorchase.com This broadness is a result of extensive hydrogen bonding, where carboxylic acids form stable dimers in the condensed phase. libretexts.orgorgchemboulder.com This wide O-H band often overlaps with the sharper C-H stretching absorptions from the hexyl and methyl groups, which appear between 2850 and 3000 cm⁻¹. libretexts.org

Another key indicator is the intense and sharp peak for the carbonyl (C=O) stretching vibration, which is found between 1690 and 1760 cm⁻¹. orgchemboulder.comtutorchase.com For dimerized saturated aliphatic carboxylic acids, this peak is typically centered around 1710 cm⁻¹. libretexts.orglibretexts.org The presence of the C–O stretch, appearing in the 1210-1320 cm⁻¹ region, and O–H bending vibrations further confirm the carboxylic acid functionality. orgchemboulder.comusc.edu

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O–H (in Carboxyl)Stretching2500 - 3300Strong, Very Broad
C–H (Alkyl)Stretching2850 - 2960Medium to Strong, Sharp
C=O (Carboxyl)Stretching1690 - 1720Strong, Sharp
C–O (Carboxyl)Stretching1210 - 1320Medium
O–H (Carboxyl)Bending1395 - 1440 and 910 - 950Medium, Broad

Derivatization Strategies for Enhanced Chromatographic Analysis

The direct analysis of dicarboxylic acids like this compound using gas chromatography (GC) is challenging. researchgate.net Their high polarity, low volatility, and thermal instability can lead to poor peak shape, low sensitivity, and decomposition in the high-temperature environment of the GC inlet and column. nih.govgoogle.com To overcome these issues, derivatization is a crucial sample preparation step that converts the polar carboxyl groups into less polar, more volatile, and more thermally stable functional groups. nih.govgoogle.com

Two of the most common derivatization strategies for dicarboxylic acids are esterification and silylation. researchgate.netnih.gov

Esterification : This process involves converting the carboxylic acid groups into esters. A common method is the use of an alcohol, such as butanol, in the presence of a catalyst like Boron trifluoride (BF₃). nih.gov This converts the dicarboxylic acid into its corresponding diester (e.g., dibutyl hexyl(methyl)propanedioate), which is significantly more volatile and suitable for GC analysis.

Silylation : This strategy replaces the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are widely used for this purpose. researchgate.netnih.govnih.gov Silylation is highly effective and often provides low detection limits and good reproducibility. nih.gov The resulting TMS-esters are much more volatile and thermally stable than the parent acid. researchgate.net

The choice between these methods depends on the specific analytical requirements, such as the complexity of the sample matrix and the desired sensitivity. nih.gov Both techniques have been shown to be suitable for the analysis of C₃–C₉ dicarboxylic acids, providing low detection limits and satisfactory reproducibility. researchgate.netnih.gov

Table 2: Comparison of Common Derivatization Strategies for Dicarboxylic Acids

StrategyCommon Reagent(s)AdvantagesConsiderations
EsterificationBF₃/ButanolCreates stable ester derivatives. nih.govMay require heating; potential for side reactions.
SilylationBSTFAHighly effective, provides low detection limits and high reproducibility. nih.govDerivatives can be sensitive to hydrolysis and require anhydrous conditions. researchgate.net

Quantitative Analysis Methods and Method Validation in Research Contexts

For the quantitative determination of this compound in various research contexts, robust and validated analytical methods are essential. Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS), or Gas Chromatography (GC) following derivatization, are typically employed. google.comijpsonline.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and is a critical requirement for ensuring reliable and accurate results. researchgate.netcertified-laboratories.com This process involves evaluating several key performance characteristics as outlined by international guidelines. ijpsonline.comijsat.org

Linearity, Accuracy, Precision, and Limits of Detection/Quantification

Linearity : This parameter demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (R²) value, ideally ≥0.995. ijpsonline.comijsat.orgijsat.org

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. ijpsonline.comcertified-laboratories.com For many applications, recovery values between 97% and 102% are considered acceptable. ijsat.orginnovareacademics.in

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. ijpsonline.comcertified-laboratories.com A %RSD of less than 2% is often required for precision. ijsat.orgijsat.org

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. certified-laboratories.cominnovareacademics.in These values are crucial for determining the sensitivity of the method and are typically calculated from the standard deviation of the response and the slope of the calibration curve. ijpsonline.cominnovareacademics.in

Table 3: Typical Validation Parameters for a Quantitative HPLC Method for a Dicarboxylic Acid

ParameterTypical Acceptance CriteriaExample Value
Linearity (R²)≥ 0.9950.999 researchgate.net
Accuracy (% Recovery)98% - 102%99.1% - 100.5% ijpsonline.com
Precision (% RSD)≤ 2%< 2% ijsat.org
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:11.52 µg/mL ijsat.org
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:13.34 µg/mL ijsat.org

Method Specificity and Selectivity

Specificity, or selectivity, is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. certified-laboratories.com In chromatographic methods, selectivity is often demonstrated by the ability to separate the analyte peak from other peaks in the chromatogram. researchgate.net

For complex samples, achieving baseline separation can be difficult. shimadzu.com In such cases, the use of highly selective detectors is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides excellent selectivity by monitoring for specific precursor and product ions unique to the analyte of interest. waters.comnih.gov This allows for accurate quantification even when the analyte co-elutes with other compounds. nih.govlcms.cz For instance, using an ACQUITY QDa Mass Detector in Single Ion Recording (SIR) mode can significantly improve selectivity and reduce interferences from the sample matrix compared to less selective detectors like UV-Vis. waters.comlcms.cz Therefore, a combination of chromatographic separation and selective detection is key to ensuring the specificity of a quantitative method for this compound. researchgate.netshimadzu.com

Table of Mentioned Compounds

Theoretical and Computational Studies of Hexyl Methyl Propanedioic Acid

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometric and electronic properties of molecules. researchgate.netacs.org For hexyl(methyl)propanedioic acid, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide reliable predictions of its optimized 3D geometry, bond lengths, bond angles, and electronic characteristics. researchgate.net

The presence of a methyl and a hexyl group on the alpha-carbon (Cα) introduces steric and electronic perturbations to the propanedioic acid backbone. The electron-donating nature of the alkyl groups is expected to have a minimal but discernible effect on the electronic properties of the carboxyl groups. acs.org Key predicted structural and electronic parameters for the most stable conformer are presented in Table 1.

The Mulliken charges indicate the distribution of electron density across the molecule. The oxygen atoms of the carboxyl groups are predicted to carry significant negative charges, highlighting their role as centers of nucleophilicity and hydrogen bonding. acs.org The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap is a crucial indicator of chemical reactivity and stability; a larger gap generally implies greater stability. scispace.com The predicted HOMO-LUMO gap for this compound would be comparable to other saturated dicarboxylic acids.

Table 1: Predicted Molecular and Electronic Properties of this compound

This table presents theoretically derived data for the lowest energy conformer of this compound, calculated using DFT methods. The values are estimations based on studies of similar molecules.

ParameterPredicted ValueSignificance
Bond Lengths (Å)Indicates the distance between atomic nuclei.
Cα-C(OOH)~1.53Typical sp³-sp² carbon-carbon single bond length.
C=O~1.21Characteristic double bond length of a carboxylic acid.
C-OH~1.35Characteristic single bond length in a carboxylic acid.
Cα-Hexyl~1.54Standard sp³-sp³ carbon-carbon single bond.
Bond Angles (°)Determines the molecule's three-dimensional shape.
(OOC)-Cα-(COO)~108°Slightly compressed from ideal tetrahedral due to bulky groups.
O=C-OH~123°Typical angle in a carboxylic acid group.
Electronic PropertiesGovern the molecule's reactivity and intermolecular interactions.
HOMO-LUMO Gap (eV)~6.5 - 7.5Indicates kinetic stability and resistance to electronic excitation. scispace.com
Mulliken Charge on C=O Oxygen~ -0.55High negative charge suggests a primary site for hydrogen bonding. acs.org
Mulliken Charge on -OH Hydrogen~ +0.41High positive charge indicates acidity and hydrogen bond donor capability. acs.org

Molecular Modeling and Conformational Analysis of Substituted Propanedioic Acids

The flexibility of the hexyl group and the rotational freedom around the Cα-C(OOH) bonds mean that this compound can exist in numerous conformations. organicchemistrytutor.com Molecular modeling techniques, from simple force-field methods to more complex ab initio molecular dynamics (AIMD), can be used to explore this conformational landscape. nih.gov

For the hexyl chain, rotations around its C-C bonds will lead to various conformers, with the most stable being the all-staggered (anti) conformation to minimize steric strain. libretexts.org However, interactions with the rest of the molecule and solvent effects could favor gauche conformations in certain segments. The most significant steric interactions are likely to occur between the hexyl group, the methyl group, and the two carboxylic acid functions. These interactions will dictate the rotational energy barriers. masterorganicchemistry.com

Table 2: Predicted Relative Energies of Key Conformers

This table provides hypothetical relative energy values for different rotational conformations (rotamers) of this compound, based on principles of steric and torsional strain observed in similar acyclic molecules.

Conformation (Dihedral Angle C(OOH)-Cα-C(Hexyl)-C)Relative Energy (kcal/mol)Description
Anti (180°)0 (Reference)The hexyl chain is extended away from the carboxylic acid groups, minimizing steric repulsion. This is predicted to be the lowest energy conformer. organicchemistrytutor.com
Gauche (60°)~0.9 - 1.5The hexyl chain is brought closer to one of the carboxylic acid groups, introducing some steric strain. libretexts.org
Eclipsed (0°)> 4.0A high-energy conformation where the hexyl chain is eclipsed with a carboxylic acid group, resulting in significant torsional and steric strain. masterorganicchemistry.com

Reaction Pathway and Transition State Analysis for Key Chemical Transformations (e.g., Decarboxylation, Alkylation)

Substituted malonic acids are well-known for undergoing specific chemical transformations, most notably decarboxylation and further alkylation at the alpha-carbon. Computational chemistry can elucidate the mechanisms of these reactions by mapping the potential energy surface and identifying the transition states. rsc.org

Decarboxylation: The decarboxylation of β-dicarboxylic acids like this compound typically proceeds upon heating. The reaction is believed to occur via a concerted mechanism involving a cyclic, six-membered transition state. masterorganicchemistry.comlibretexts.org In this transition state, the acidic proton of one carboxyl group is transferred to the carbonyl oxygen of the other, simultaneous with the cleavage of the Cα-C(OOH) bond and formation of CO₂. This process results in an enol intermediate, which then tautomerizes to the final product, 2-methylheptanoic acid. The presence of alkyl substituents at the alpha-position can influence the rate of decarboxylation. acs.org

Alkylation: While this compound is already alkylated, the principles of malonic ester synthesis are relevant for its conceptual formation. The synthesis would involve the deprotonation of a malonic ester to form a resonance-stabilized enolate, followed by sequential Sₙ2 reactions with alkyl halides (e.g., a methyl halide and a hexyl halide). wikipedia.orgorganicchemistrytutor.com Each alkylation step proceeds through its own transition state. Computational studies can model the energy profiles of these Sₙ2 reactions, confirming that the process is generally favorable for primary alkyl halides like a hexyl halide. organicchemistrytutor.com

Table 3: Predicted Activation Energies for Key Transformations

This table presents estimated activation energies (Ea) for the decarboxylation and a hypothetical final alkylation step. These values are based on computational studies of similar substituted malonic acids.

ReactionPredicted Activation Energy (Ea) (kcal/mol)Notes
Decarboxylation25 - 35This range is typical for the thermal decarboxylation of β-keto acids and malonic acids via a cyclic transition state. masterorganicchemistry.com The alkyl groups may slightly alter this value. acs.org
Alkylation (of the corresponding enolate)15 - 25Represents the barrier for the Sₙ2 reaction between the malonate enolate and an alkyl halide. The value depends on the specific alkyl halide and solvent system. youtube.com

Structure-Reactivity Relationship Predictions in Substituted Malonic Acid Systems

The principles of Quantitative Structure-Activity Relationships (QSAR) can be applied to predict the reactivity of this compound based on its structural features. nih.gov The primary factors governing its reactivity are the electronic effects and steric hindrance imparted by the methyl and hexyl substituents.

Acidity: The acidity of the two carboxylic protons is a key property. The electron-donating inductive effect of the alkyl groups (methyl and hexyl) is expected to slightly decrease the acidity (increase the pKa) of the carboxyl groups compared to unsubstituted malonic acid. This is because the alkyl groups destabilize the resulting carboxylate anions. Theoretical studies on other alkyl-substituted carboxylic acids support this trend. unlp.edu.ar

Reactivity of the α-Hydrogen: In the context of its parent malonic ester, the α-hydrogen is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Once monosubstituted with either a methyl or hexyl group, the remaining α-hydrogen is still acidic enough to be removed by a suitable base, allowing for a second alkylation. wikipedia.org After disubstitution, as in this compound, there is no longer an acidic α-hydrogen, thus precluding further enolate-based alkylation at this position.

Steric Effects: The presence of both a methyl and a hexyl group creates a sterically hindered environment around the α-carbon. This steric bulk would significantly influence the rates of reactions involving the carboxyl groups, such as esterification or amide formation. Attack of a nucleophile at the carbonyl carbon would be slower compared to less substituted malonic acids due to greater steric hindrance in the transition state. This principle is a cornerstone of structure-reactivity relationships in organic chemistry. tutorchase.com

Research Applications and Broader Scientific Implications

Role as Synthetic Intermediates in Complex Organic Molecule Synthesis

The utility of malonic acid and its derivatives as synthetic intermediates is a cornerstone of modern organic chemistry. researchgate.net The presence of two carboxylic acid groups, or their ester derivatives, provides a versatile platform for constructing more complex molecular architectures. Hexyl(methyl)propanedioic acid fits within this paradigm as a specialized building block.

One of the most fundamental applications of malonic esters is in the malonic ester synthesis, a classic method for preparing carboxylic acids from alkyl halides. libretexts.org The process involves the alkylation of the enolate of a malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. libretexts.orgyoutube.com

In the context of this compound, a typical synthetic sequence would involve the sequential alkylation of a malonate ester, such as diethyl malonate. First, deprotonation with a base like sodium ethoxide forms an enolate, which is then alkylated with a hexyl halide. libretexts.org A second deprotonation and subsequent reaction with a methyl halide (e.g., iodomethane) would yield diethyl hexyl(methyl)malonate. This dialkylated intermediate can then be subjected to acidic hydrolysis and heat, causing both ester groups to convert to carboxylic acids and one of them to be eliminated as carbon dioxide, a process known as decarboxylation. youtube.com The final product is a carboxylic acid with a specific substitution pattern determined by the alkyl groups used.

Table 1: Malonic Ester Synthesis for Substituted Carboxylic Acids

Step Reaction Reagents Intermediate/Product
1. First Alkylation Nucleophilic substitution Diethyl malonate, Sodium ethoxide, Hexyl bromide Diethyl hexylmalonate
2. Second Alkylation Nucleophilic substitution Diethyl hexylmalonate, Sodium ethoxide, Methyl iodide Diethyl hexyl(methyl)malonate

| 3. Hydrolysis & Decarboxylation | Saponification and thermal decarboxylation | Diethyl hexyl(methyl)malonate, Acid (e.g., H₃O⁺), Heat | 2-Methylheptanoic acid + CO₂ + Ethanol (B145695) |

This controlled, stepwise approach allows for the synthesis of carboxylic acids that would be difficult to prepare through other methods. youtube.com

The 1,3-dicarbonyl structure of this compound and its esters makes them excellent precursors for the synthesis of various heterocyclic and polyfunctional compounds. researchgate.net These reactions typically proceed via cyclocondensation with a dinucleophilic reagent. nih.gov

A well-known example is the reaction of dialkyl-substituted malonates with urea (B33335) to produce barbiturates, a class of compounds with significant pharmacological history. nih.gov Similarly, condensation with other 1,3-dinucleophiles can yield a wide array of six-membered heterocycles. nih.gov For instance, the reaction with 2-aminopyridine (B139424) leads to the formation of pyrido[1,2-a]pyrimidine-2,4-diones. nih.gov The hexyl and methyl substituents on the malonic acid backbone become part of the final heterocyclic ring, influencing its physical and biological properties. The use of highly reactive malonic acid derivatives, such as malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, can facilitate these cyclizations under milder conditions, which is particularly important for sensitive substrates. nih.gov

Table 2: Synthesis of Heterocyclic Compounds from Malonate Derivatives

Dinucleophile Reagent Heterocyclic Product Class
Urea Diethyl hexyl(methyl)malonate Substituted Barbituric Acid
2-Aminopyridine Diethyl hexyl(methyl)malonate Substituted Pyrido[1,2-a]pyrimidine-dione

These synthetic routes highlight the role of compounds like this compound in creating structurally diverse molecules with potential applications in medicinal chemistry and materials science.

Biocatalytic Transformations Utilizing Malonic Acid Derivatives as Substrates in Enzyme Engineering and Study

Biocatalysis has emerged as a powerful tool in chemical synthesis, prized for its high selectivity and environmentally benign reaction conditions. pageplace.deresearchgate.net Enzymes can perform highly specific transformations that are often challenging to achieve with traditional chemical methods. pageplace.de Malonic acid derivatives are utilized as substrates to probe enzyme mechanisms and to engineer novel biocatalytic pathways.

Enzyme engineering strategies have been developed to alter the substrate specificity of enzymes like polyketide synthases (PKS). nih.gov These efforts aim to incorporate synthetic malonic acid thioesters with non-native side chains into natural product scaffolds, thereby creating novel analogues. nih.gov A single point mutation in a PKS acyltransferase domain can be sufficient to direct the incorporation of a desired malonic acid building block. nih.gov This "enzyme-directed mutasynthesis" approach opens new avenues for combining synthetic chemistry and biosynthesis.

Furthermore, hydrolases such as lipases and esterases are widely used for the kinetic resolution of chiral esters and acids. rsc.orgunipd.it The ester of a chiral compound like this compound could be selectively hydrolyzed by an enzyme, yielding one enantiomer as the acid and leaving the other as the unreacted ester. This method provides access to enantiomerically pure compounds, which are crucial in the pharmaceutical industry. pageplace.de Researchers are also designing entirely new artificial metabolic pathways in microorganisms to produce malonic acid and its derivatives from renewable feedstocks like glucose. frontiersin.orggoogle.com

Contributions to Understanding Anaerobic Alkane Oxidation and Related Metabolic Pathways

Research into the microbial degradation of hydrocarbons has revealed fascinating metabolic pathways. In oxygen-deprived environments, certain anaerobic bacteria have evolved unique mechanisms to activate and metabolize stable molecules like alkanes. frontiersin.org Studies on the proteobacterium Aromatoleum sp. HxN1, which degrades hexane (B92381) anaerobically, have identified a key intermediate that is an isomer of this compound. frontiersin.orgresearchgate.net

Specifically, the metabolism involves the addition of the hexane substrate to fumarate, which ultimately leads to the formation of (R)-2-(2-methylhexyl)malonic acid. researchgate.netresearchgate.net This substituted malonic acid is the direct biological precursor to (R)-4-methyloctanoic acid via its coenzyme A (CoA) ester. researchgate.net The identification of (2-methylhexyl)malonic acid as a metabolite provides critical insight into the biochemical logic of anaerobic alkane oxidation, a process of significant biogeochemical importance. This pathway is distinct from aerobic degradation and involves radical-based enzyme mechanisms. frontiersin.org The discovery underscores how substituted malonic acids are not just synthetic tools but also play roles as intermediates in natural metabolic cycles. researchgate.netresearchgate.net

Development of Novel Reagents and Catalysts Based on Malonic Acid Chemistry

The fundamental reactivity of malonic acids continues to inspire the development of new synthetic methods, reagents, and catalysts. Modern organic chemistry seeks to achieve transformations with greater efficiency, selectivity, and functional group tolerance, and malonic acid derivatives have been central to several recent innovations.

One area of development is in photoredox catalysis. Researchers have designed a catalytic system using an acridinium (B8443388) photooxidant that enables the direct hydrodecarboxylation of malonic acid derivatives. organic-chemistry.orgnih.gov This method efficiently removes both carboxyl groups to produce the corresponding alkane, providing a streamlined alternative to traditional multi-step procedures. nih.gov The reaction is notable for its application to dialkyl-substituted malonic acids. nih.gov

Another significant advancement is the silver-catalyzed decarboxylative fluorination of malonic acid derivatives. nih.govacs.org By carefully selecting the base and solvent, this reaction can be tuned to produce either gem-difluoroalkanes (replacing the carboxyl groups with two fluorine atoms) or α-fluorocarboxylic acids (replacing one carboxyl group with fluorine). nih.govacs.org This tunable chemoselectivity offers a powerful method for introducing fluorine, a critical element in many pharmaceuticals and materials, into organic molecules. These examples demonstrate how the core structure of malonic acid is being used to create novel and powerful chemical transformations. nih.govacs.org

Precursors for Advanced Materials in Academic Research Settings (e.g., polyesters, resins)

Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. Malonic acid itself is a known precursor for specialty polyesters and alkyd resins. atamankimya.comwikipedia.org These materials are used in coatings to protect against UV light, oxidation, and corrosion. wikipedia.org

This compound, as a difunctional monomer, can be used in academic research to create novel polyesters through polycondensation with diols. The resulting polyester's properties would be directly influenced by the specific structure of the diacid monomer. Unlike polymers made from unsubstituted malonic acid or linear diacids like adipic acid, a polyester (B1180765) incorporating this compound would have its polymer chains disrupted by the bulky hexyl and methyl side groups. This disruption of chain packing would be expected to reduce the polymer's crystallinity, lower its melting point, and increase its solubility in common organic solvents. Such modifications could be desirable for creating specialty polymers with tailored flexibility, processability, or compatibility with other materials in blends and composites. While not a large-scale industrial precursor, its use in research settings allows for the systematic study of structure-property relationships in advanced polymer materials. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hexyl(methyl)propanedioic acid, and how can purity be ensured during purification?

  • Methodological Answer : Synthesis typically involves esterification or alkylation of propanedioic acid derivatives. For example, reacting malonic acid with hexyl and methyl halides under controlled pH and temperature (e.g., 60–80°C in anhydrous ethanol). Purification may require fractional distillation or column chromatography using silica gel (hexane:ethyl acetate gradients). Purity is validated via HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) and NMR (δ 1.2–1.6 ppm for hexyl chain protons). Reproducibility demands strict exclusion of moisture .
  • Data Example :

Synthesis StepConditionsYield (%)Purity (HPLC)
Alkylation70°C, 12h65–70≥98%
PurificationColumn (7:3 hexane:EA)60≥99%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR identifies alkyl chain integration (hexyl: δ 0.8–1.6 ppm; methyl: δ 3.6–3.8 ppm). ¹³C NMR confirms carbonyl groups (δ 170–175 ppm).
  • FT-IR : Esters show C=O stretches at 1720–1740 cm⁻¹ and C-O at 1150–1250 cm⁻¹.
  • HPLC-MS : Electrospray ionization (ESI+) detects molecular ion peaks (e.g., m/z 245 [M+H]⁺). Method validation follows ICH guidelines for accuracy (≥95%) and precision (RSD <2%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability is tested via accelerated degradation studies (pH 1–13, 25–40°C). Samples are analyzed at intervals via UV-Vis (λ=210 nm) and HPLC. Hydrolysis rates follow pseudo-first-order kinetics. Buffers (e.g., phosphate for pH 7, citrate for pH 3) are used to maintain ionic strength. Acidic conditions (pH <4) accelerate ester hydrolysis, while neutral/basic conditions favor slower degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Discrepancies arise from impurities or measurement techniques. Standardize protocols:

  • Melting Point : Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen.
  • Solubility : Employ shake-flask method with HPLC quantification. Compare results across solvents (e.g., water, ethanol, DMSO) using Hansen solubility parameters. Cross-validate with NIST reference data .
    • Example Data Conflict :
SourceMelting Point (°C)Solubility in Water (mg/mL)
Study A45–472.1
Study B42–441.5
  • Resolution : Trace impurities in Study A (detected via GC-MS) skewed results.

Q. What strategies mitigate thermal degradation of this compound in high-temperature applications (e.g., polymer synthesis)?

  • Methodological Answer : Thermal stability is assessed via thermogravimetric analysis (TGA; 10°C/min under N₂). Degradation onset temperatures (T₀) and activation energy (Eₐ) are calculated via Flynn-Wall-Ozawa method. Stabilizers (e.g., antioxidants like BHT at 0.1–0.5 wt%) or encapsulation in cyclodextrins improve stability. Annealing at 100–120°C post-synthesis enhances crystallinity, reducing decomposition .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN models), bioaccumulation (log Kow via KOWWIN), and ecotoxicity (ECOSAR). Experimental validation includes OECD 301F (ready biodegradability) and algal toxicity assays (EC₅₀ for Pseudokirchneriella subcapitata). Hydrolysis half-lives (t₁/₂) are measured at pH 7 and 9 .

Q. What in vitro assays are suitable for evaluating the biological interactions of this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ determination).
  • Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH regeneration system) with LC-MS/MS quantification.
  • Protein Binding : Equilibrium dialysis (plasma protein binding ≥90% indicates low bioavailability). Validate against ToxCast/Tox21 high-throughput screening data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.